molecular formula C28H29Cl2F3N4O4 B12388138 Hth-01-091 (tfa)

Hth-01-091 (tfa)

Cat. No.: B12388138
M. Wt: 613.5 g/mol
InChI Key: CLJBZXGJEZIMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

HTH-01-091 (TFA) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

HTH-01-091 (TFA) has several scientific research applications, including:

Comparison with Similar Compounds

HTH-01-091 (TFA) is unique in its high selectivity and potency for MELK inhibition compared to other similar compounds. Some similar compounds include:

HTH-01-091 (TFA) stands out due to its high selectivity and potency, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C28H29Cl2F3N4O4

Molecular Weight

613.5 g/mol

IUPAC Name

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H28Cl2N4O2.C2HF3O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17;3-2(4,5)1(6)7/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34);(H,6,7)

InChI Key

CLJBZXGJEZIMTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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